Cas no 855763-77-8 (Ethyl 2-methylquinoline-6-carboxylate)
Ethyl 2-methylquinoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-methylquinoline-6-carboxylate
- 2-Methylquinoline-6-carboxylic acid ethyl ester
- 6-Quinolinecarboxylicacid, 2-methyl-, ethyl ester
- Ethyl 2-Methyl-6-quinolinecarboxylate
- ethyl2-methylquinoline-6-carboxylate
- PubChem20820
- WT1988
- 3288AC
- SY022684
- ST24030526
- 2-Methyl-6-quinolinecarboxylic acid ethyl ester
- 6-Quinolinecarboxylicacid
- AC-27558
- AKOS016004821
- MFCD09879697
- J-510105
- FD17043
- SB71692
- CS-0100884
- DTXSID30652410
- 855763-77-8
- DS-10777
- SCHEMBL8006874
-
- MDL: MFCD09879697
- Inchi: 1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3
- InChI Key: WLKKUWXLOSMSMH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(N=C(C)C=C2)=CC=1)OCC
Computed Properties
- Exact Mass: 215.09500
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Experimental Properties
- Density: 1.148
- Boiling Point: 334.4℃/760mmHg
- Flash Point: 156.1°C
- Refractive Index: 1.591
- PSA: 39.19000
- LogP: 2.71990
Ethyl 2-methylquinoline-6-carboxylate Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-methylquinoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E893290-10g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 10g |
1,281.60 | 2021-05-17 | |
| Fluorochem | 227811-250mg |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 95% | 250mg |
£12.00 | 2022-02-28 | |
| Fluorochem | 227811-1g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Fluorochem | 227811-5g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 95% | 5g |
£73.00 | 2022-02-28 | |
| Fluorochem | 227811-10g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 95% | 10g |
£136.00 | 2022-02-28 | |
| Alichem | A189000562-10g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 10g |
$229.55 | 2023-08-31 | |
| Alichem | A189000562-25g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 25g |
$426.33 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD565-250mg |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 250mg |
120CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD565-5g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 5g |
787.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PD565-1g |
Ethyl 2-methylquinoline-6-carboxylate |
855763-77-8 | 97% | 1g |
223.0CNY | 2021-07-12 |
Ethyl 2-methylquinoline-6-carboxylate Production Method
Production Method 1
Production Method 2
Ethyl 2-methylquinoline-6-carboxylate Preparation Products
Ethyl 2-methylquinoline-6-carboxylate Suppliers
Ethyl 2-methylquinoline-6-carboxylate Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Ethyl 2-methylquinoline-6-carboxylate
Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8)
Ethyl 2-methylquinoline-6-carboxylate, with the CAS number 855763-77-8, is a significant compound in the field of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a quinoline ring system with a methyl group at position 2 and a carboxylic acid ester group at position 6, making it a versatile building block for further chemical modifications.
The synthesis of Ethyl 2-methylquinoline-6-carboxylate involves several steps, including the preparation of the quinoline skeleton and subsequent functionalization to introduce the methyl and ester groups. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the preparation of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as C-H activation and cross-coupling reactions, which are critical in constructing complex heterocyclic systems like quinolines.
Ethyl 2-methylquinoline-6-carboxylate has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical sector, quinoline derivatives are known for their bioactivity, particularly in anticancer and antibacterial drug discovery programs. The presence of the carboxylic acid ester group in Ethyl 2-methylquinoline-6-carboxylate provides a site for further functionalization, allowing chemists to introduce bioactive moieties that could enhance its therapeutic potential.
Recent studies have also highlighted the role of Ethyl 2-methylquinoline-6-carboxylate as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The quinoline moiety contributes to the compound's electronic properties, making it suitable for applications in optoelectronics. Researchers have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, which are essential for high-performance electronic devices.
In addition to its synthetic applications, Ethyl 2-methylquinoline-6-carboxylate has been employed as a chiral auxiliary in asymmetric synthesis. The chiral environment provided by the quinoline ring can influence the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched compounds that are valuable in drug development.
From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of Ethyl 2-methylquinoline-6-carboxylate and its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental fate and assess its potential risks.
In conclusion, Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
855763-77-8 (Ethyl 2-methylquinoline-6-carboxylate) Related Products
- 7120-26-5(Ethyl2-methylquinoline-4-carboxylate)
- 590376-55-9(Methyl 2,8-dimethylquinoline-4-carboxylate)
- 774586-89-9(4-Quinolinecarboxylicacid, 2,6-dimethyl-, methyl ester)
- 73987-38-9(Ethyl quinoline-6-carboxylate)
- 34058-51-0(methyl 2-methyl-1H-indole-4-carboxylate)
- 25635-17-0(2-methyl-4-Pyridinecarboxylic acid ethyl ester)
- 108166-01-4(Methyl 2-methylquinoline-6-carboxylate)
- 53600-12-7(2-methyl-1H-Indole-5-carboxylic acid ethyl ester)
- 105578-66-3(1,2-Benzenedicarboxylic acid, mono(2-quinolinylmethyl) ester)
- 55625-40-6(Methyl 2-methylquinoline-4-carboxylate)